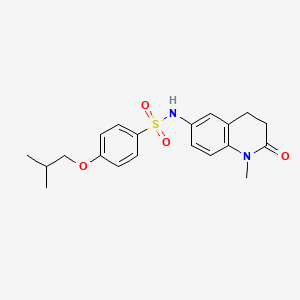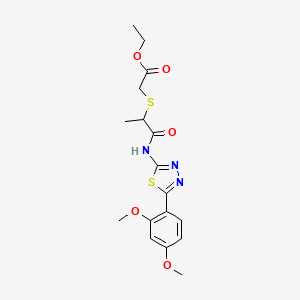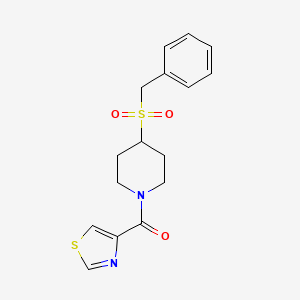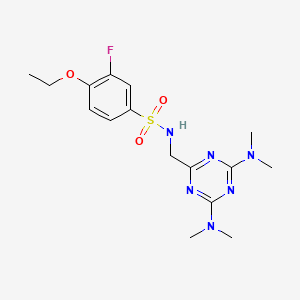![molecular formula C23H14N2O4 B2816951 N-[3-(1,3-苯并噁唑-2-基)苯基]-4-氧代咯色啉-3-羧酰胺 CAS No. 477556-04-0](/img/structure/B2816951.png)
N-[3-(1,3-苯并噁唑-2-基)苯基]-4-氧代咯色啉-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, benzoxazolyl aniline can be used as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Benzoxazole derivatives have reactive sites which allow for functionalization . They can undergo various chemical reactions to form different compounds with potential biological activities .Physical And Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .科学研究应用
- It has been utilized in the synthesis of various bioactive compounds, including anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory agents .
Drug Discovery and Medicinal Chemistry
Anti-Microbial Activity
Anti-Cancer Potential
Anti-Oxidant Properties
Industrial Applications
Quantitative Structure-Activity Relationship (QSAR) Studies
作用机制
Target of Action
Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also target cancer cells.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia (cml) . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles in in silico studies . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might also have favorable ADME properties, impacting its bioavailability.
Result of Action
Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also have significant cytotoxic effects.
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide involves the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid, followed by the acylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-(1,3-benzoxazol-2-yl)aniline", "4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid", "acetic anhydride", "DMF", "triethylamine", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzoxazol-2-yl)aniline (1.0 equiv) and 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid (1.1 equiv) in DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent to obtain N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide as a white solid." ] } | |
CAS 编号 |
477556-04-0 |
分子式 |
C23H14N2O4 |
分子量 |
382.375 |
IUPAC 名称 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27) |
InChI 键 |
CPWZMPRRKASAJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-N-Cyclopropyl-4-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)